molecular formula C19H11ClFN3O2S B2593166 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327181-69-0

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2593166
CAS No.: 1327181-69-0
M. Wt: 399.82
InChI Key: GXPCVFSCYVBCGG-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromene core substituted with a 2-chloro-4-fluorophenyl imino group and a 1,3-thiazol-2-yl carboxamide moiety. The thiazole ring introduces nitrogen and sulfur atoms, which may enhance hydrogen-bonding capacity and pharmacological activity .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O2S/c20-14-10-12(21)5-6-15(14)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPCVFSCYVBCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)F)Cl)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated ketone.

    Substitution with the Phenyl Group: The phenyl group, substituted with chlorine and fluorine, can be attached via a nucleophilic aromatic substitution reaction.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₄ClF N₂O₂S
  • Molecular Weight : 366.83 g/mol
  • CAS Number : 1327179-56-5

The structure of this compound features a chromene backbone with a thiazole moiety, which is significant for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromenes exhibit promising anticancer activities. The specific compound has been studied for its effects on various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that modifications on the chromene structure can enhance cytotoxicity against human tumor cells by disrupting critical cellular processes such as apoptosis and cell cycle regulation .

Inhibition of Enzymatic Activity

Recent studies have also explored the potential of this compound as an inhibitor of enzymes relevant to cancer progression:

  • Alpha-glucosidase Inhibition : Compounds within the chromene family have demonstrated significant inhibition of alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management, which may indirectly influence cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Position Effect on Activity
2nd PositionEnhances cytotoxicity
3rd PositionHalogenation increases potency
4th PositionHydroxy substitution improves activity

Research indicates that specific substitutions at these positions can significantly alter the biological activity of chromene derivatives, making them more effective as therapeutic agents .

Cytotoxicity Studies

A study evaluating a series of chromene derivatives found that certain modifications led to IC₅₀ values below 1 μM against various cancer cell lines, indicating potent anticancer properties . This suggests that (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be a lead compound for further development.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into how structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents on Chromene Core Carboxamide Group Key Properties/Implications Reference
Target Compound 2-Chloro-4-fluorophenyl imino 1,3-Thiazol-2-yl Enhanced lipophilicity (Cl, F); thiazole enhances H-bonding and bioactivity
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl imino Acetyl Reduced steric bulk (acetyl vs. thiazole); lower bioactivity potential
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenyl imino 2-Methoxyphenyl Electron-donating OCH3 groups may reduce metabolic stability; increased solubility
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide 2-Oxoindolin-3-ylidene hydrazine (non-chromene) 2-Chlorobenzyl thioamide Thiosemicarbazide moiety offers distinct H-bonding; reported pharmaceutical applications

Electronic and Physicochemical Properties

  • In contrast, methoxy-substituted analogues (e.g., ) exhibit reduced electrophilicity, which may decrease target affinity but improve aqueous solubility .
  • Thiazole vs. Acetyl Groups : The 1,3-thiazol-2-yl carboxamide in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding (via S and N atoms). The acetyl group in ’s analogue lacks these features, likely reducing intermolecular interactions .

Research Findings and Data

Crystallographic and Structural Analysis

  • Halogen Bonding : The 2-chloro-4-fluorophenyl group may engage in halogen bonding (C–X···Y interactions), stabilizing crystal packing. Similar behavior is observed in ’s chlorobenzyl derivative .
  • Hydrogen-Bonding Networks : The thiazole’s nitrogen and sulfur atoms likely participate in H-bonding, as seen in related structures (e.g., ), enhancing stability and bioavailability .

Solubility and Lipophilicity

    Biological Activity

    The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide , with CAS number 1327179-56-5, is a member of the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C23H16ClFN2O2
    • Molecular Weight : 406.8 g/mol
    • Structure : The compound features a chromene core substituted with a thiazole group and a chloro-fluorophenyl moiety.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

    Table 1: Antiproliferative Activity of Related Compounds

    CompoundCell LineIC50 (µM)
    Compound 6mHCT1163.236
    Compound 6gHCT1164.111
    Compound 6oMCF7>10

    The mechanism underlying these effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can activate apoptotic pathways, leading to cell death in cancerous cells .

    Antimicrobial Activity

    In addition to anticancer properties, chromene derivatives have been investigated for their antimicrobial activity. Studies indicate that certain analogs exhibit notable inhibition against various bacterial strains, suggesting potential as antibacterial agents . The presence of the thiazole ring is particularly significant in enhancing this activity.

    Table 2: Antimicrobial Activity of Chromene Derivatives

    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus18

    The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets. For example, it may inhibit key enzymes involved in cancer cell proliferation or disrupt cellular signaling pathways that promote tumor growth .

    Case Studies

    • Study on Anticancer Activity : A recent study synthesized various chromene derivatives and tested their effects on HCT116 cells. The results indicated that modifications to the thiazole substitution significantly affected the potency against cancer cells, with some compounds showing enhanced activity compared to standard chemotherapy agents like 5-fluorouracil .
    • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed that specific structural modifications could enhance antibacterial efficacy, highlighting the importance of chemical structure in biological activity .

    Q & A

    Q. What are the recommended synthetic protocols for preparing (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

    The compound’s chromene core can be synthesized via condensation reactions. A validated approach involves:

    • Step 1 : Reacting 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives with halogenated aryl amines (e.g., 2-chloro-4-fluoroaniline) under reflux in ethanol, followed by purification via column chromatography .
    • Step 2 : Introduce the thiazol-2-amine moiety through nucleophilic substitution. For example, react intermediates with 2-aminothiazole in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., DMF) at 80–100°C .
    • Characterization : Use IR to confirm imine (C=N, ~1600–1650 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) bonds. NMR (¹H/¹³C) resolves aromatic and thiazole protons, while mass spectrometry (HRMS) verifies molecular ion peaks .

    Q. How can researchers validate the stereochemical configuration (Z/E) of the imine group in this compound?

    • NMR Analysis : The imine (C=N) geometry influences coupling constants (³J) in NOESY/ROESY spectra. For the Z-isomer, spatial proximity between the chromene oxygen and the aryl chloride proton may show cross-peaks .
    • X-ray Crystallography : Resolve crystal structures to unambiguously confirm the (2Z) configuration, as demonstrated for analogous Schiff bases in .

    Q. What in vitro assays are suitable for preliminary biological screening of this compound?

    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Marine-derived chromenes in show biofilm inhibition, suggesting similar assays .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of the target compound?

    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiazol-2-amine, but may require higher temperatures (80–120°C). Ethanol/THF mixtures balance reactivity and solubility .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation. achieved 75–85% yields for chromene derivatives using catalytic acetic acid .
    • Byproduct Analysis : Monitor intermediates via TLC/HPLC. For example, hydrazine byproducts (if using hydrazine derivatives) require quenching with acetic anhydride .

    Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites (e.g., thiazole nitrogen) for electrophilic interactions. used B3LYP/6-31G(d) to correlate electronic properties with antibacterial activity .
    • Molecular Docking : Dock the compound into target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide and active-site residues (e.g., Asp27, Thr121) .

    Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

    • Fluorine/Chlorine Effects : The 4-fluoro and 2-chloro groups enhance lipophilicity (logP) and membrane penetration. Replace with bromine or trifluoromethyl groups to study halogen bonding with targets like DNA gyrase .
    • Thiazole Ring Modifications : Substitute the thiazol-2-amine with triazole or pyridine rings. showed Schiff base derivatives with dimethylamino groups improved antifungal potency by 40% .

    Q. How can researchers resolve contradictory data in spectral characterization (e.g., NMR splitting patterns)?

    • Dynamic Effects : Rotameric equilibria in the thiazole ring may cause unexpected splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange .
    • Isotopic Labeling : Synthesize ¹³C-labeled imine carbons to distinguish overlapping signals in crowded aromatic regions .

    Data Contradiction Analysis

    Q. Why do synthetic yields vary significantly across studies for similar chromene derivatives?

    • Key Variables :
      • Purity of Starting Materials : Halogenated anilines (e.g., 2-chloro-4-fluoroaniline) often contain moisture, requiring drying over molecular sieves .
      • Reaction Time : Extended reflux (>24 hrs) may degrade sensitive intermediates, as noted in for hydrazine derivatives .
    • Mitigation : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) using response surface methodology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.